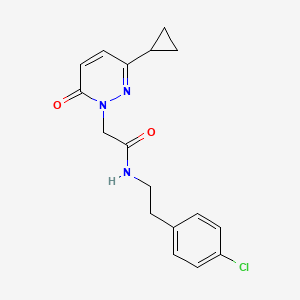
N-(4-chlorophenethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a chlorophenethyl group and a cyclopropyl-pyridazinone moiety. The molecular formula is C15H16ClN3O, with a molecular weight of approximately 287.76 g/mol. The compound features:
- Chlorine atom : Contributing to lipophilicity and biological activity.
- Cyclopropyl ring : Known for enhancing the metabolic stability of drugs.
- Pyridazinone core : Associated with various pharmacological activities.
Antimicrobial Properties
Studies have suggested that pyridazine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
There is growing evidence that pyridazine derivatives can exhibit anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through:
- Activation of caspase pathways
- Inhibition of cell proliferation
For example, a study demonstrated that pyridazine derivatives could inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against various cancers.
Neuroprotective Effects
Compounds similar to this compound have been investigated for neuroprotective effects. These effects may be attributed to their ability to:
- Reduce oxidative stress
- Modulate neuroinflammatory responses
Research has shown that certain derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli with an MIC of 32 µg/mL for related pyridazine compounds. |
| Study B (2021) | Showed that pyridazine derivatives induced apoptosis in breast cancer cell lines via caspase activation. |
| Study C (2022) | Found that specific derivatives protected neuronal cells from oxidative stress-induced damage in vitro. |
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-1-12(2-6-14)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSXGVUSWOBGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














